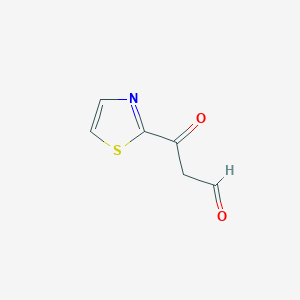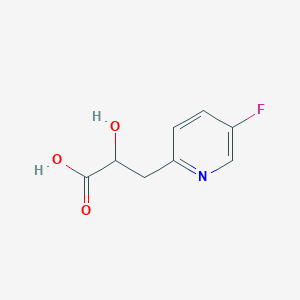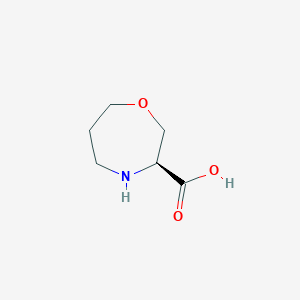![molecular formula C10H11N3OS B13077727 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with an amino group and a methylsulfanyl group
Métodos De Preparación
The synthesis of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(methylsulfanyl)-1H-pyrazole-5-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Aplicaciones Científicas De Investigación
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol include:
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but differs in the substituents attached to the ring.
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Another similar compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
4-(5-amino-3-methylsulfanylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-6-9(11)13(12-10)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
Clave InChI |
GJIYBPHSFYHZKI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN(C(=C1)N)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


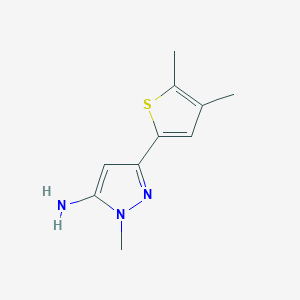
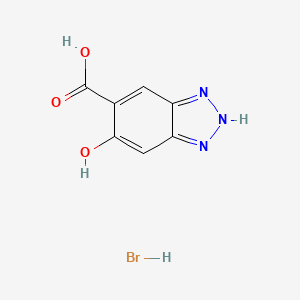
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)





![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
